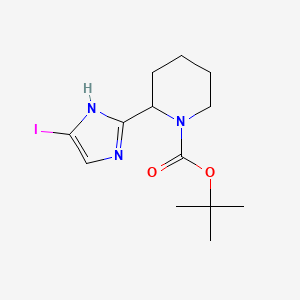

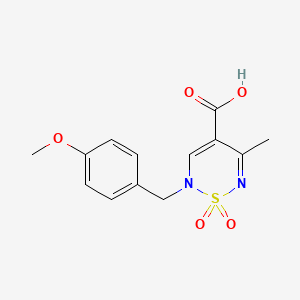

![molecular formula C17H16ClN5O4S B3010092 2-[[4-(4-氯苯基)-5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-1,2,4-三唑-3-基]硫代]丙酸甲酯 CAS No. 852155-10-3](/img/structure/B3010092.png)

2-[[4-(4-氯苯基)-5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-1,2,4-三唑-3-基]硫代]丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a 1,2,4-triazole ring, a common motif in medicinal chemistry, linked to a pyrimidine moiety and a chlorophenyl group. The presence of these functional groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related triazole derivatives has been described, where alkylation of triazole-thione with various halides and acids leads to S-substituted triazoles . In a similar vein, the compound could be synthesized through a multi-step process involving the initial formation of a triazole-thione precursor, followed by subsequent functionalization with appropriate chlorophenyl and pyrimidine-containing reagents.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been investigated using spectroscopic techniques and computational methods . These studies provide insights into the geometry, vibrational wave numbers, and charge distribution of the molecule, which are crucial for understanding the reactivity and interaction with biological targets. The molecular docking studies suggest that such compounds could exhibit inhibitory activity against specific proteins, indicating potential pharmacological applications .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the reaction of thiazolo-triazole derivatives with aromatic aldehydes and aniline has been reported, leading to various ring-closure and ring-opening reactions . These reactions are influenced by the electronic properties of the functional groups present in the molecule, such as the electron-withdrawing chlorophenyl group and the electron-donating methyl and sulfanyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For example, the solvate forms of a related triazolo-pyrimidine derivative have been studied, revealing different supramolecular architectures due to hydrogen bonding and (\pi-\pi) stacking interactions . These interactions are significant as they can affect the solubility, stability, and crystalline form of the compound, which are important parameters for drug development.

科学研究应用

合成和表征

- 类似化合物(如 (1H-1,2,4-三唑-1-基)甲基 3-(2,4-二氯苯基)丙酸酯)的合成涉及缩合、氯化和酯化反应。这些过程有助于通过红外、1H NMR 和 X 射线衍射方法了解此类化合物的结构性质 (Yan Shuang-hu, 2014)。

在抗真菌剂中的应用

- 2-[[4-(4-氯苯基)-5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-1,2,4-三唑-3-基]硫代]丙酸甲酯在结构上与用于合成伏立康唑等抗真菌剂的化合物相似,表明在开发广谱抗真菌药物中具有潜在应用 (M. Butters et al., 2001)。

抗菌活性

- 具有相似结构的化合物已显示出对各种菌株的抗菌活性,这表明 2-[[4-(4-氯苯基)-5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-1,2,4-三唑-3-基]硫代]丙酸甲酯在抗菌剂的产生中具有潜在应用 (S. Lahmidi et al., 2019)。

抗肿瘤活性

- 对结构相关的噻吩并[3,2-d]嘧啶和噻吩三唑嘧啶衍生物的研究显示出显着的抗肿瘤活性,表明 2-[[4-(4-氯苯基)-5-[(2,4-二氧代-1H-嘧啶-6-基)甲基]-1,2,4-三唑-3-基]硫代]丙酸甲酯可能在癌症治疗中具有应用 (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017)。

属性

IUPAC Name |

methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O4S/c1-9(15(25)27-2)28-17-22-21-13(7-11-8-14(24)20-16(26)19-11)23(17)12-5-3-10(18)4-6-12/h3-6,8-9H,7H2,1-2H3,(H2,19,20,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCNDDUCNRIRIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

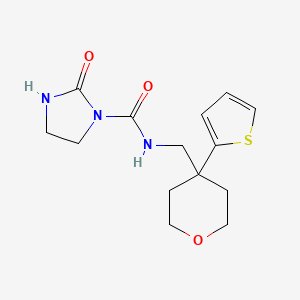

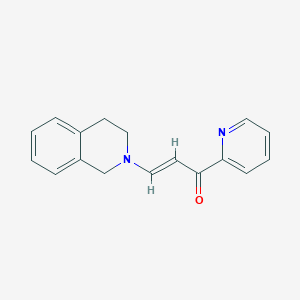

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

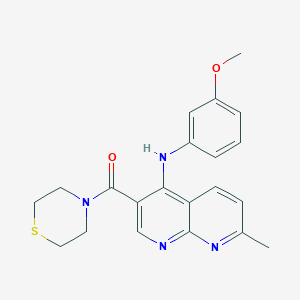

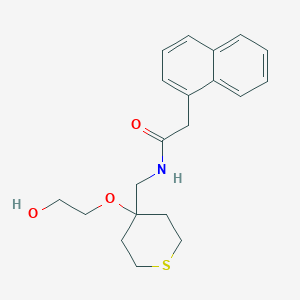

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

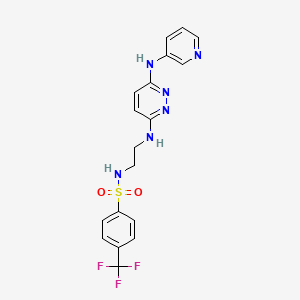

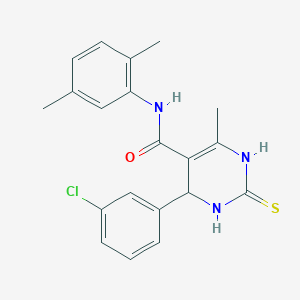

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)

![3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B3010022.png)

![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride](/img/structure/B3010024.png)

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)